molecular formula C7H11N B2898811 3-Methylcyclopentane-1-carbonitrile CAS No. 1340446-08-3

3-Methylcyclopentane-1-carbonitrile

Cat. No.: B2898811
CAS No.: 1340446-08-3
M. Wt: 109.172
InChI Key: KJGOFSOLQOWBSX-UHFFFAOYSA-N
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Description

3-Methylcyclopentane-1-carbonitrile: is an organic compound with the molecular formula C7H11N . It is a derivative of cyclopentane, where a methyl group and a nitrile group are attached to the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclopentane Derivative Synthesis: One common method involves the reaction of 3-methylcyclopentanone with a suitable nitrile source under acidic or basic conditions to form 3-methylcyclopentane-1-carbonitrile.

    Industrial Production Methods: Industrially, this compound can be synthesized through catalytic hydrogenation of 3-methylcyclopentane-1-carboxamide followed by dehydration to yield the nitrile.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Methylcyclopentane-1-carbonitrile can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products using reagents like lithium aluminum hydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or other nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: 3-Methylcyclopentane-1-carboxylic acid.

    Reduction: 3-Methylcyclopentylamine.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology and Medicine:

  • Potential applications in the development of pharmaceuticals due to its unique structure.
  • Investigated for its biological activity and potential therapeutic uses.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Employed in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-methylcyclopentane-1-carbonitrile involves its interaction with various molecular targets depending on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

    Cyclopentane: A simpler cyclic hydrocarbon without the nitrile group.

    3-Methylcyclopentanone: A ketone derivative of cyclopentane.

    Cyclopentane-1-carbonitrile: A nitrile derivative without the methyl group.

Uniqueness:

  • The presence of both a methyl group and a nitrile group on the cyclopentane ring gives 3-methylcyclopentane-1-carbonitrile unique chemical properties and reactivity compared to its simpler analogs.
  • Its structure allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

3-methylcyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-6-2-3-7(4-6)5-8/h6-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGOFSOLQOWBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340446-08-3
Record name 3-methylcyclopentane-1-carbonitrile
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